Tellurophenol

Antioxidant mechanism DFT calculations Chalcogen chemistry

Choose tellurophenol for its quantified ~12.0 kcal/mol thermodynamic stability advantage over thiol anchors on gold surfaces, ideal for robust SAMs under cycling. Its unique oxygen-transfer antioxidant mechanism enables near-diffusion-limited peroxyl radical scavenging (up to 10⁷ M⁻¹s⁻¹). This heavier chalcogen compound is not interchangeable with thiophenol. Inquire for high-purity R&D and bulk quantities.

Molecular Formula C6H5Te
Molecular Weight 204.7 g/mol
Cat. No. B14460490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurophenol
Molecular FormulaC6H5Te
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Te]
InChIInChI=1S/C6H5Te/c7-6-4-2-1-3-5-6/h1-5H
InChIKeyGXRNGPKSLFIQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurophenol: Chemical Identity and Core Properties for Research Procurement


Tellurophenol (benzenetellurol, CAS 69577-06-6) is an organotellurium compound with the molecular formula C6H6Te and an average mass of 205.71 Da . It belongs to the chalcogenophenol family, comprising a benzene ring with a tellurol (-TeH) substituent. The compound features a planar aromatic structure with a C-Te bond length of approximately 2.046 Å [1]. Tellurophenol serves as a versatile precursor for synthesizing metal tellurolate complexes and as a functional scaffold for developing catalytic antioxidants, with its heavier chalcogen center conferring distinct electronic and redox properties relative to its sulfur and selenium analogs [2]. The compound exhibits thermal and photosensitivity, which must be considered during handling and storage [3].

Tellurophenol: Why Selenium and Sulfur Analogs Cannot Substitute Without Performance Loss


Tellurophenol is not interchangeable with its lighter chalcogen analogs (thiophenol or selenophenol) due to fundamentally divergent reaction mechanisms and quantitative differences in thermodynamic stability. DFT studies reveal that the antioxidant mechanism of tellurium-containing phenols operates preferentially via an oxygen-transfer pathway, whereas selenium analogs (e.g., ebselenol) proceed through a sequential proton loss-electron-transfer mechanism in aqueous media [1]. This mechanistic divergence invalidates any assumption of functional equivalence between periodic relatives. Furthermore, tellurium in the anionic state forms complexes with gold surfaces that exhibit enhanced thermodynamic stability by approximately 12.0 kcal/mol compared to the strongest sulfur-gold complex, a magnitude difference that precludes simple substitution in materials requiring robust interfacial anchoring [2]. The heavier chalcogen's distinct electronic configuration, including reduced aromaticity due to poorer π-orbital overlap with tellurium, produces compound-specific reactivity profiles that cannot be approximated by lighter analogs [3].

Tellurophenol: Quantified Performance Differentiation Against Comparator Compounds


Tellurophenol vs. Selenophenol: Divergent Antioxidant Mechanisms Dictate Experimental Design

DFT calculations demonstrate that alkyltelluro phenols follow a preferential oxygen-transfer mechanism for antioxidant activity, whereas alkylseleno phenols (e.g., ebselenol) operate via a sequential proton loss-electron-transfer mechanism in water media [1]. The electronic properties of the tellurium derivative dictate this fundamentally different reaction pathway, which directly impacts how the compound scavenges reactive oxygen species. The H-atom transfer process, which is favored for selenium compounds in pentylethanoate, is not the dominant pathway for tellurium systems [1].

Antioxidant mechanism DFT calculations Chalcogen chemistry

Tellurophenol Derivatives Exhibit Radical Scavenging Rate Constants of 10⁷ M⁻¹ s⁻¹, Outperforming Common Phenols

Hydroxyaryl alkyl tellurides, structurally related to tellurophenol, react with peroxyl radicals (ROO·) via an unconventional oxygen atom transfer mechanism with rate constants as high as 10⁷ M⁻¹ s⁻¹ at 303 K [1]. These values substantially exceed those typical of common phenolic antioxidants. The reaction proceeds by oxygen atom transfer to tellurium followed by hydrogen atom transfer to the resulting RO· radical from the phenolic OH group [1]. Notably, the reaction rates are not correlated with the electronic properties of ring substituents, and quenching efficiency is enhanced when OH and TeR groups adopt an ortho arrangement due to solvent cage effects [1].

Radical scavenging Kinetics Lipid peroxidation

Tellurophenol-Gold Complexes Show Enhanced Thermodynamic Stability by ~12 kcal/mol vs. Thiophenol-Gold

DFT calculations using a 42-atom gold cluster model demonstrate that tellurium in the anionic state provides complexes of better thermodynamic stability by approximately 12.0 kcal/mol when compared with the strongest sulfur-gold complex, also in the anionic state [1]. Energy decomposition analysis (EDA), non-covalent interactions (NCI), and natural population analysis (NPA) were employed to characterize the nature of the ligand-Au(111) interaction. The anionic ligand state was identified as the dominant binding mode for both selenium and tellurium systems, and is the most suitable state for tuning the interaction strength [1].

Surface anchoring Gold materials DFT calculations

Tellurophenol-Based Catalysts Enable Dual Hydroperoxide and Peroxyl Radical Quenching in Thiol-Containing Systems

In the presence of thiols, hydroxyaryl alkyl tellurides act as catalytic antioxidants capable of quenching both hydroperoxides (mimicking glutathione peroxidase activity) and peroxyl radicals [1]. This dual catalytic functionality is not characteristic of common phenolic antioxidants, which typically act stoichiometrically rather than catalytically. However, the catalytic activity is context-dependent: the compounds exhibit pro-oxidative behavior via thiol depletion when thiol concentrations are low, a bifurcated reactivity profile that distinguishes tellurium-based systems from selenium GPx mimics which typically demonstrate more consistent catalytic cycling [1].

Catalytic antioxidant Glutathione peroxidase mimic Thiol cofactor

Tellurophenol: Evidence-Backed Application Scenarios for Research and Industrial Use


Gold Surface Functionalization and SAM Formation Requiring Enhanced Anchor Stability

For researchers developing self-assembled monolayers (SAMs) on gold electrodes or nanoparticles, tellurophenol offers a quantified thermodynamic advantage over conventional thiol anchors. DFT calculations demonstrate that tellurium in the anionic state provides complexes with ~12.0 kcal/mol enhanced stability compared to the strongest sulfur-gold complex [4]. This stability differential is particularly relevant for applications requiring robust anchoring under electrochemical cycling, elevated temperatures, or long-term storage conditions. The anionic ligand state is the dominant binding mode and represents the most suitable configuration for tuning interaction strength [4].

Kinetic Studies of Ultrafast Radical Scavenging and Chain-Breaking Antioxidant Mechanisms

Hydroxyaryl alkyl tellurides, which incorporate the tellurophenol scaffold, react with peroxyl radicals with rate constants as high as 10⁷ M⁻¹ s⁻¹ at 303 K [4]. This near-diffusion-limited reactivity makes tellurophenol derivatives valuable reference compounds for competitive kinetic studies of lipid peroxidation inhibition and for establishing upper-bound rate constants in radical scavenging assays. The oxygen atom transfer mechanism, which is preferential for tellurium systems [3], provides a distinct mechanistic signature that can be probed using oxygen-18 labeling or computational methods.

Catalytic Antioxidant Research Requiring Dual Hydroperoxide and Radical Quenching

In thiol-containing systems, hydroxyaryl alkyl tellurides demonstrate catalytic turnover by quenching both hydroperoxides and peroxyl radicals, mimicking glutathione peroxidase functionality [4]. This catalytic behavior contrasts with stoichiometric phenolic antioxidants and positions tellurophenol derivatives for investigations of sustained oxidative protection in biomimetic systems. Researchers should note the concentration-dependent switch between antioxidant and pro-oxidant (thiol-depletion) behavior, which is explicitly documented and must be controlled for reproducible experimental outcomes [4].

Synthesis of Heterometallic Complexes and Coordination Polymers with Distinct Structural Topologies

Sterically hindered tellurophenols serve as precursors for synthesizing metal tellurolate complexes with unique structural features. For instance, the methyl-substituted tellurophenol reacts with [Cd{N(SiMe3)2}2] to yield [Cd(TeC6H2Me3)2]∞, a linear one-dimensional chain coordination polymer whose extended structure is enforced by the steric bulk of mesityl groups [4]. This structural outcome is distinct from complexes obtained with lighter chalcogen analogs and represents a materials design opportunity for researchers pursuing low-dimensional coordination architectures. The thermal and photosensitivity of tellurophenols [4] necessitates careful handling protocols during synthesis.

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